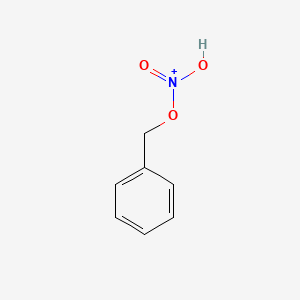
Hydroxy-oxo-phenylmethoxyazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-oxo-phenylmethoxyazanium is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of hydroxy, oxo, and phenylmethoxy groups attached to an azanium ion. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-oxo-phenylmethoxyazanium typically involves multi-step reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes, followed by oxidative cyclization . Another approach involves the use of isocyanides and acetylenic esters in a Michael addition reaction, leading to the formation of the desired product . These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, the development of robust purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-oxo-phenylmethoxyazanium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Hydroxy-oxo-phenylmethoxyazanium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of hydroxy-oxo-phenylmethoxyazanium involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular mechanisms are still under investigation, with ongoing research aimed at elucidating these pathways.
Vergleich Mit ähnlichen Verbindungen
Hydroxy-oxo-phenylmethoxyazanium can be compared with other similar compounds, such as phenazines and phenoxazines . These compounds share structural similarities but differ in their chemical properties and applications. For example:
Phenoxazines: These compounds are used in material science and medicine, with applications in organic light-emitting diodes and chemotherapy.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications. Its synthesis involves complex reaction pathways, and it participates in various chemical reactions, making it valuable in research and industry. Ongoing studies continue to explore its potential in medicine, biology, and other fields, highlighting its importance as a multifunctional compound.
Eigenschaften
CAS-Nummer |
15285-42-4 |
|---|---|
Molekularformel |
C7H8NO3+ |
Molekulargewicht |
154.145 |
IUPAC-Name |
hydroxy-oxo-phenylmethoxyazanium |
InChI |
InChI=1S/C7H8NO3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/q+1 |
InChI-Schlüssel |
KHCNERFJTZYYGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CO[N+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















